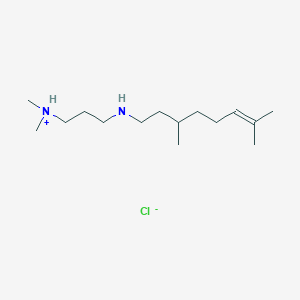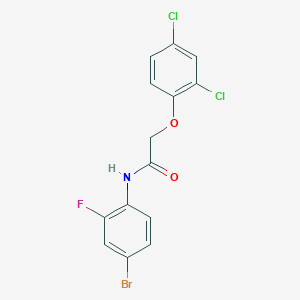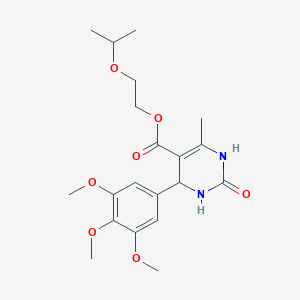
5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one, also known as NAT-4, is a heterocyclic compound that has gained attention in scientific research due to its potential use as a fluorescent probe for detecting biological molecules.
Wirkmechanismus
The mechanism of action of 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the formation of a complex between the compound and the biological molecule being detected. This complex results in a change in fluorescence intensity that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has not been found to have any significant biochemical or physiological effects on living organisms. It is considered to be a non-toxic compound and is therefore safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one in laboratory experiments is its high sensitivity and selectivity for detecting biological molecules. Additionally, the compound is easy to synthesize and can be obtained in high yield. However, one limitation of using this compound is its relatively low water solubility, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one. One potential area of study is the development of new biosensors using the compound. Additionally, researchers may explore the use of this compound in detecting other biological molecules, such as proteins and enzymes. Finally, further investigation into the mechanism of action of this compound may provide insights into its potential use in other applications.
Synthesemethoden
The synthesis of 5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one involves the reaction of 2-naphthyl aldehyde and phenyl thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with potassium hydroxide to obtain this compound in high yield.
Wissenschaftliche Forschungsanwendungen
5-(2-naphthylmethylene)-2-phenyl-1,3-thiazol-4(5H)-one has been found to have a wide range of applications in scientific research. One of its most significant uses is as a fluorescent probe for detecting biological molecules such as DNA and RNA. The compound has been shown to bind specifically to these molecules, resulting in a change in fluorescence intensity that can be easily detected. Additionally, this compound has been used in the development of biosensors for detecting various analytes, including heavy metals and pesticides.
Eigenschaften
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NOS/c22-19-18(23-20(21-19)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASVKZMZIKLRQM-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=CC=CC=C4C=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)/C(=C\C3=CC4=CC=CC=C4C=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5008451.png)



![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)




![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5008522.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)